

# Tenalisib Organ Function Monitoring Guidelines

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## Compound Focus: Tenalisib

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**Q: What are the key organ functions to monitor during Tenalisib treatment, and what is the recommended frequency?**

The safety data from clinical trials indicates that **hepatic and hematological systems require close monitoring** during **Tenalisib** treatment, both as a single agent and in combination with Romidepsin [1] [2] [3]. The following parameters should be checked regularly.

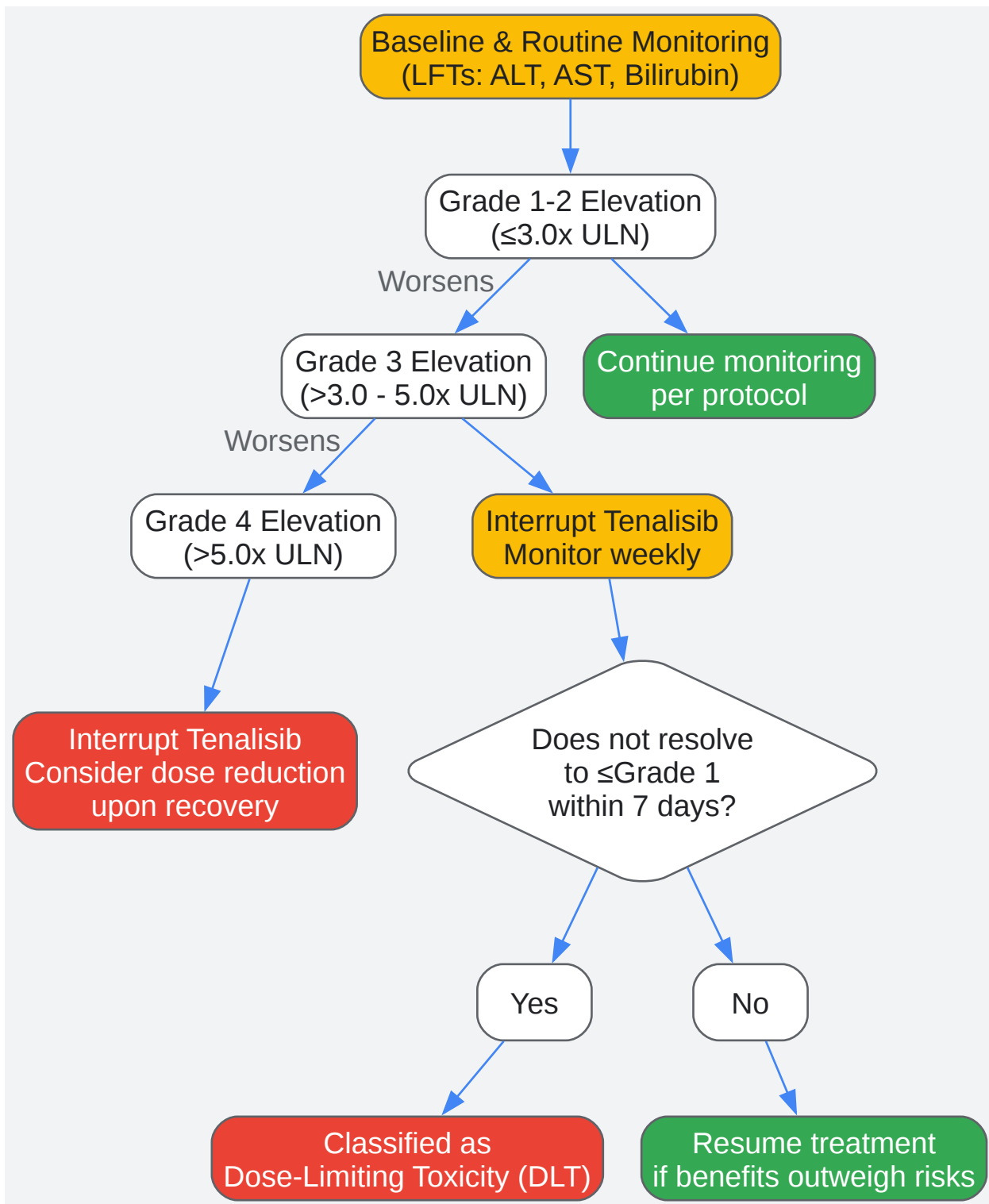
Organ System / Parameter	Monitoring Action	Commonly Observed Toxicities (Grade $\geq 3$ )
<b>Hepatic</b>	Monitor transaminases (ALT, AST) and bilirubin [1].	Transaminase elevation (21% with monotherapy) [1]; ALT elevation (18% with combo) [3].
<b>Hematological</b>	Monitor complete blood count (CBC) with differential and platelets [2].	Thrombocytopenia (21% with combo); Neutropenia (15% with combo) [3].
<b>Gastrointestinal</b>	Monitor for symptoms and manage supportively [2].	Nausea (73%, all grades); Vomiting (27%, all grades) [3].
<b>General Condition</b>	Inquire about and assess for fatigue [1] [2].	Fatigue (45% all grades, 6% $\geq G3$ with combo) [1] [3].

## Recommended Monitoring Schedule:

- **Baseline:** Assess all parameters above before treatment initiation.
- **During Cycle 1 and 2:** Monitor weekly, as many dose-limiting toxicities occurred within the first cycle [1].
- **During Cycle 3 and 4:** Monitor every two weeks [1].
- **Subsequent Cycles:** Monitor on Day 1 of each cycle, or as clinically indicated [1].

**Q: How should I manage elevated transaminases, a key toxicity of Tenalisib?**

The workflow below outlines the management of transaminase elevations based on protocol-defined Dose-Limiting Toxicity (DLT) criteria and clinical management strategies from the studies [1] [2].



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## Key Considerations for Clinical Management

- **Differentiated Safety Profile:** **Tenalisib** has a favorable profile compared to earlier PI3K inhibitors. Late-onset toxicities like colitis and pneumonitis were not commonly observed, even in patients on prolonged therapy [4].
- **Drug-Drug Interactions:** A dedicated pharmacokinetic study showed that co-administration of **Tenalisib** with Romidepsin did not significantly alter the pharmacokinetics of either agent [2] [3].
- **Administration:** **Tenalisib** should be administered orally in a fasting state (fasting 2 hours before and 1 hour after dose) to minimize toxicity risk, as this was determined to be the Maximum Tolerated Dose (MTD) [1].

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## References

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